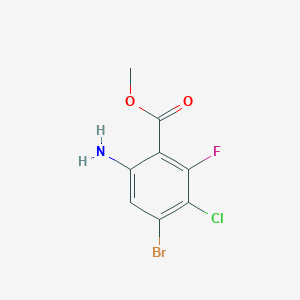
Azane;2-(dimethylamino)ethanethiol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;2-(dimethylamino)ethanethiol;hydrochloride, also known as 2-(dimethylamino)ethanethiol hydrochloride, is a chemical compound with the molecular formula C4H12ClNS. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is typically found as a solid and is soluble in water, alcohols, and organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(dimethylamino)ethanethiol hydrochloride can be synthesized by reacting 2-(dimethylamino)ethanethiol with hydrochloric acid. The reaction is usually carried out at room temperature, and the product is precipitated from the solution . The linear molecular formula for this compound is (CH3)2NCH2CH2SH · HCl .
Industrial Production Methods
In industrial settings, the production of 2-(dimethylamino)ethanethiol hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)ethanethiol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted products from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethanethiol hydrochloride involves its ability to act as a ligand and form complexes with metals. This property is utilized in various applications, such as the modification of nanoparticles and the synthesis of fluorescent esters . The molecular targets and pathways involved include interactions with metal ions and the formation of stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(dimethylamino)ethanethiol hydrochloride include:
- 2-diethylaminoethanethiol hydrochloride
- Cysteamine
- 5,5’-dithiobis(2-nitrobenzoic acid)
Uniqueness
What sets 2-(dimethylamino)ethanethiol hydrochloride apart from these similar compounds is its specific use as a cationic ligand for gold nanoparticles and its role in the synthesis of fluorescent thiocholine esters . Its unique chemical structure allows it to participate in a variety of reactions, making it highly versatile in scientific research and industrial applications .
Propiedades
IUPAC Name |
azane;2-(dimethylamino)ethanethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH.H3N/c1-5(2)3-4-6;;/h6H,3-4H2,1-2H3;1H;1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDHMCCTGRHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS.N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15ClN2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)








![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)
